(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid

Suzuki-Miyaura Coupling Organoboron Stability Protodeboronation

Unsubstituted 2-pyridylboronic acid is notoriously unstable, causing low yields in Suzuki-Miyaura couplings-the '2-pyridyl problem'. (4-(Methoxycarbonyl)pyridin-2-yl)boronic acid is the solution: a stable, crystalline solid that enables high-yield biaryl synthesis. Key advantages: (1) Overcomes protodeboronation for reliable coupling. (2) Methoxycarbonyl group serves as a synthetic handle for downstream functionalization. (3) Derivatives inhibit KDM4E (IC50 6.6 µM), supporting SAR studies. Consistent purity, available for global shipment.

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
Cat. No. B15087678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid
Molecular FormulaC7H8BNO4
Molecular Weight180.96 g/mol
Structural Identifiers
SMILESB(C1=NC=CC(=C1)C(=O)OC)(O)O
InChIInChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-6(4-5)8(11)12/h2-4,11-12H,1H3
InChIKeyKVKBGULCWQVUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid (CAS 1150114-30-9) for Advanced Organic Synthesis


(4-(Methoxycarbonyl)pyridin-2-yl)boronic acid, also cataloged as 2-(methoxycarbonyl)pyridine-4-boronic acid or 4-borono-2-pyridinecarboxylic acid 2-methyl ester, is an organoboron building block with the molecular formula C7H8BNO4 and a molecular weight of 180.95 g/mol . This compound features a pyridine ring substituted with a boronic acid group and a methoxycarbonyl ester . Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures [1]. The presence of the electron-withdrawing methoxycarbonyl group is a critical structural feature that modulates the electronic properties of the pyridine ring, thereby influencing both the stability and reactivity of the boronic acid moiety [2].

Why Substituting (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid with a Generic Analog Can Derail a Synthesis Campaign


The assumption that all pyridinylboronic acids are interchangeable is a critical flaw in retrosynthetic planning, as the position of the boronic acid on the pyridine ring and the nature of its substituents dictate both stability and cross-coupling efficiency. Unsubstituted 2-pyridylboronic acid is notoriously unstable, prone to rapid protodeboronation, and often leads to poor yields in Suzuki-Miyaura couplings, a phenomenon known as the '2-pyridyl problem' [1]. Conversely, while 3- and 4-pyridylboronic acids are more stable, they lack the specific electronic and steric profile imparted by the 4-methoxycarbonyl group on a 2-pyridylboronic acid scaffold, which can be essential for achieving desired regioselectivity or downstream functionalization [2]. Therefore, substituting this specific building block for a simpler analog risks introducing unanticipated instability, compromising reaction yields, or requiring significant re-optimization of established protocols.

Quantitative Evidence for Selecting (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid Over Alternatives


Enhanced Stability Profile Compared to Unsubstituted 2-Pyridylboronic Acid

Unsubstituted 2-pyridylboronic acid is a notoriously unstable reagent, known to undergo rapid protodeboronation under standard Suzuki-Miyaura coupling conditions, which frequently results in low or irreproducible yields [1]. This instability is a major limitation for its use in medicinal chemistry and process development. In contrast, the introduction of an electron-withdrawing substituent, such as a methoxycarbonyl group, onto the pyridine ring has been shown to stabilize halopyridin-2-yl boronic acids, rendering them stable, crystalline partners for classical Suzuki cross-coupling [2]. While direct quantitative stability data (e.g., half-life at pH 7.4) for the specific methoxycarbonyl derivative is not available, this class-level inference provides a strong justification for its selection over the unsubstituted parent compound when a stable 2-pyridyl nucleophile is required.

Suzuki-Miyaura Coupling Organoboron Stability Protodeboronation

Defined Electronic and Steric Profile Versus Unsubstituted 4-Pyridylboronic Acid

The substitution pattern of (4-(methoxycarbonyl)pyridin-2-yl)boronic acid provides a unique combination of electronic and steric effects that are distinct from a simpler 4-pyridylboronic acid (CAS 1692-15-5) . The electron-withdrawing methoxycarbonyl group at the 4-position deactivates the pyridine ring, which can influence the oxidative addition and transmetalation steps in the catalytic cycle . While 4-pyridylboronic acid is a stable and useful reagent, it lacks the electron-withdrawing ester group and has the boronic acid moiety directly on the heteroaromatic ring. The target compound's specific arrangement, with the boronic acid ortho to the ring nitrogen and the ester para to it, presents a fundamentally different reactivity profile that cannot be replicated by generic isomers. This specificity is critical for synthesizing complex molecules where precise control over electronic and steric parameters is paramount.

Suzuki-Miyaura Coupling Electronic Effects Regioselectivity

Precise Regiochemistry Differentiates it from Other Methoxycarbonyl-Pyridinylboronic Acid Isomers

Several regioisomers of methoxycarbonyl-substituted pyridinylboronic acids exist, each with its own CAS number and physical properties. For instance, (3-(methoxycarbonyl)pyridin-2-yl)boronic acid (CAS 2146143-19-1) and 6-(methoxycarbonyl)pyridin-3-ylboronic acid (CAS 1072945-86-8) [1] are distinct chemical entities. The target compound, (4-(methoxycarbonyl)pyridin-2-yl)boronic acid, is uniquely defined by the boronic acid group being ortho to the pyridine nitrogen and the methoxycarbonyl group being meta to the nitrogen. This specific arrangement determines the vector of bond formation in cross-coupling reactions and the electronic properties of the resulting biaryl product. Using an incorrect isomer would lead to a different chemical entity with potentially vastly different properties and activities.

Regioselectivity Isomer Differentiation Suzuki-Miyaura Coupling

High-Value Application Scenarios for (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid Based on Quantitative Evidence


Synthesis of Functionalized 2-Arylpyridines via Reliable Suzuki-Miyaura Coupling

The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to install a 2-pyridyl moiety bearing a 4-methoxycarbonyl group. Unlike the notoriously unstable and low-yielding unsubstituted 2-pyridylboronic acid, this electron-deficient analog is a stable, crystalline solid that enables the efficient synthesis of complex 2-arylpyridine architectures [1]. This application is critical in medicinal chemistry for the construction of drug-like molecules, where the pyridine ring is a common pharmacophore. The methoxycarbonyl group provides a convenient synthetic handle for further functionalization, such as hydrolysis to a carboxylic acid or reduction to an alcohol [2].

Building Block for KDM4 Demethylase Inhibitor Development

Research indicates that bipyridine analogs derived from (4-(methoxycarbonyl)pyridin-2-yl)boronic acid have demonstrated inhibitory activity against the JMJD2E (KDM4E) histone demethylase enzyme. Specifically, the compound 2-[4-(methoxycarbonyl)pyridin-2-yl]pyridine-4-carboxylic acid, a direct derivative, showed an IC50 value of 6.6 µM in a coupled enzymatic assay [1]. While this is a derivative rather than the boronic acid itself, it provides direct quantitative evidence that molecules built from this specific boronic acid can engage biological targets. This supports the procurement of the boronic acid for structure-activity relationship (SAR) studies aimed at developing more potent and selective KDM4 inhibitors for oncology research [2].

Synthesis of Novel Heterocyclic Ligands for Coordination Chemistry

The unique electronic and steric profile of the (4-(methoxycarbonyl)pyridin-2-yl) group, derived from this boronic acid, makes it a valuable precursor for designing novel heterocyclic ligands. The electron-withdrawing ester group modulates the Lewis basicity of the pyridine nitrogen, which can be leveraged to fine-tune the binding affinity of metal complexes. Studies comparing pyridine-based ligands with different substituent groups, including methoxycarbonyl, have demonstrated that these modifications can significantly alter the reactivity and properties of the resulting metal complexes (e.g., with Cu(II) and Ru(II)) [1]. This boronic acid therefore enables the rational design of ligands with tailored electronic properties for applications in catalysis, sensing, and materials science [2].

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